1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Overview

Description

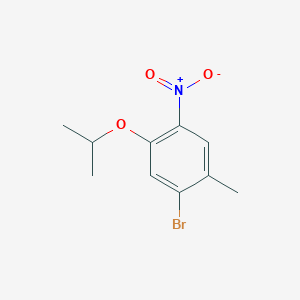

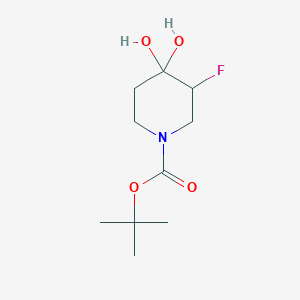

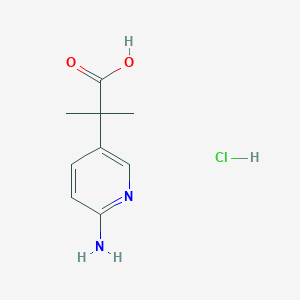

“1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also seems to have a fluorophenyl group and a methoxy group attached to the pyrazole ring, and a carboxylic acid group attached to one of the carbon atoms of the pyrazole ring .

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions . For example, a possible method for synthesizing a similar compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, has been described in a patent . This method involves several steps, including bromination, reaction with malononitrile, cyclization, catalytic dechlorination, and hydrogenation reduction .

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography . For example, a similar compound, “(E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid”, has been analyzed using X-ray crystallography . The structure of the molecule was found to be V-shaped, and in the crystal, the molecules were linked to form inversion dimers connected by pairs of C–H···O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving a compound can often be studied using techniques such as NMR spectroscopy . For example, a similar compound, “2-Fluorophenylacetic acid”, has been used in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be determined using various analytical techniques . For example, “2-Fluorophenylacetic acid” has a melting point of 60-62 °C, and it is soluble in chloroform and slightly soluble in methanol .

Scientific Research Applications

Functionalization Reactions

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, a type of 1H-pyrazole-3-carboxylic acid, has been studied in functionalization reactions. These reactions involve the transformation of this compound into various derivatives, which can have significant implications in chemical synthesis and pharmaceutical development. For instance, Yıldırım et al. (2006) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, a process essential in the synthesis of new compounds with potential therapeutic applications (Yıldırım & Kandemirli, 2006).

Synthesis of Radiotracers

Another important application lies in the synthesis of radiotracers for medical imaging, particularly in positron emission tomography (PET). For example, Katoch-Rouse et al. (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound derived from this compound, as a potential radiotracer for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Crystallographic Studies

Crystallographic studies of compounds derived from this compound have also been conducted. Loh et al. (2013) synthesized and characterized the crystal structures of N-substituted pyrazolines, providing insights into the molecular arrangement and interactions of these compounds (Loh et al., 2013).

Antimicrobial Activity

The derivatives of this compound have been evaluated for antimicrobial activity. Rai et al. (2009) synthesized a series of compounds and assessed their antibacterial efficacy, identifying specific derivatives that showed significant activity against various bacterial strains (Rai et al., 2009).

Nonlinear Optical Properties

Additionally, these compounds have been studied for their nonlinear optical properties, which are critical in developing materials for photonic and optoelectronic applications. Tamer et al. (2015) investigated a molecule derived from this compound, exploring its spectroscopic characteristics and nonlinear optical activity (Tamer et al., 2015).

Mechanism of Action

The mechanism of action of a compound often depends on its molecular structure and the type of biological system it interacts with . For example, Ataluren, a drug that contains a 1-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl group, works by enabling ribosomal readthrough of mRNA containing premature stop codons .

Safety and Hazards

The safety and hazards associated with a compound often depend on its physical and chemical properties . For example, “(2-Fluorophenyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed or in contact with skin .

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAWIBFJIYLTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN1C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

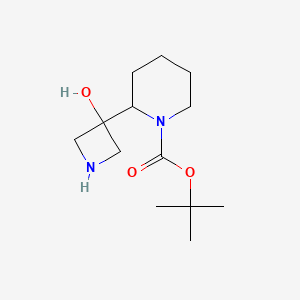

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)

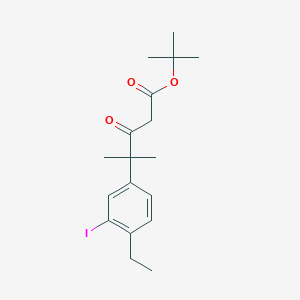

![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)